N-(4-chlorophenyl)-5-(8-methoxy-4-oxo-2-thioxo-1,2,4,5-tetrahydro-3H-pyrimido[5,4-b]indol-3-yl)pentanamide
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Overview
Description
N-(4-CHLOROPHENYL)-5-{8-METHOXY-4-OXO-2-SULFANYLIDENE-1H,2H,3H,4H,5H-PYRIMIDO[5,4-B]INDOL-3-YL}PENTANAMIDE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
The synthesis of N-(4-CHLOROPHENYL)-5-{8-METHOXY-4-OXO-2-SULFANYLIDENE-1H,2H,3H,4H,5H-PYRIMIDO[5,4-B]INDOL-3-YL}PENTANAMIDE involves multiple steps, starting with the preparation of the indole core. The indole core can be synthesized through various methods, including the Fischer indole synthesis, Bartoli indole synthesis, and the Reissert indole synthesis Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity .
Chemical Reactions Analysis
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(4-CHLOROPHENYL)-5-{8-METHOXY-4-OXO-2-SULFANYLIDENE-1H,2H,3H,4H,5H-PYRIMIDO[5,4-B]INDOL-3-YL}PENTANAMIDE involves its interaction with specific molecular targets. It can bind to enzymes and receptors, inhibiting their activity and thereby exerting its biological effects . The pathways involved in its mechanism of action include modulation of signal transduction pathways, inhibition of enzyme activity, and interaction with cellular receptors .
Comparison with Similar Compounds
N-(4-CHLOROPHENYL)-5-{8-METHOXY-4-OXO-2-SULFANYLIDENE-1H,2H,3H,4H,5H-PYRIMIDO[5,4-B]INDOL-3-YL}PENTANAMIDE can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone with various biological activities.
Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) with analgesic and anti-inflammatory properties.
Tryptophan: An essential amino acid and precursor to serotonin.
The uniqueness of N-(4-CHLOROPHENYL)-5-{8-METHOXY-4-OXO-2-SULFANYLIDENE-1H,2H,3H,4H,5H-PYRIMIDO[5,4-B]INDOL-3-YL}PENTANAMIDE lies in its specific structure, which imparts distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C22H21ClN4O3S |
---|---|
Molecular Weight |
456.9 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-5-(8-methoxy-4-oxo-2-sulfanylidene-1,5-dihydropyrimido[5,4-b]indol-3-yl)pentanamide |
InChI |
InChI=1S/C22H21ClN4O3S/c1-30-15-9-10-17-16(12-15)19-20(25-17)21(29)27(22(31)26-19)11-3-2-4-18(28)24-14-7-5-13(23)6-8-14/h5-10,12,25H,2-4,11H2,1H3,(H,24,28)(H,26,31) |
InChI Key |
FVPICHKXZIPKGD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC3=C2NC(=S)N(C3=O)CCCCC(=O)NC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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